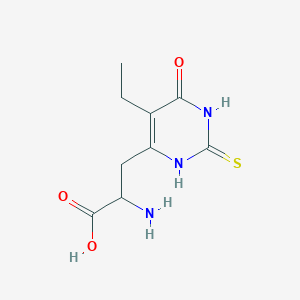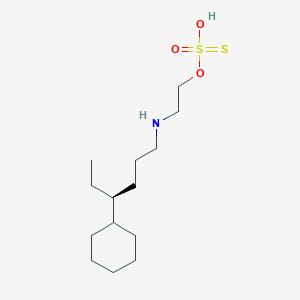
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid is a complex organic compound that features a pyrimidine ring with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-amino-3-(5-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid: Contains a methyl group instead of an ethyl group, which can influence its chemical properties.
Uniqueness
The presence of the ethyl group in 2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structural feature may contribute to its specific interactions with molecular targets and its overall effectiveness in various applications .
Eigenschaften
CAS-Nummer |
3310-31-4 |
|---|---|
Molekularformel |
C9H13N3O3S |
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-2-4-6(3-5(10)8(14)15)11-9(16)12-7(4)13/h5H,2-3,10H2,1H3,(H,14,15)(H2,11,12,13,16) |
InChI-Schlüssel |
ZXPMLXWGQGYBGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=S)NC1=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)


![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)






![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)

![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
